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This technical guide provides a comprehensive overview of the theoretical principles governing
195pt Nuclear Magnetic Resonance (NMR) chemical shifts. Platinum-195, with a natural
abundance of 33.8% and a spin quantum number of | = %%, is the only NMR-active isotope of
platinum.[1][2] Its chemical shifts span an exceptionally wide range of approximately 15,000
ppm, from -7000 to +8000 ppm relative to the standard reference [PtCls]?2~ in D20.[1][3] This
remarkable sensitivity makes %Pt NMR an invaluable tool for the structural elucidation of
platinum-containing species, including anticancer drugs like cisplatin and its derivatives,
catalysts, and novel materials.[2][4] Understanding the theoretical basis of these chemical
shifts is paramount for accurate spectral interpretation and the rational design of new platinum
complexes.

Core Theoretical Principles

The observed chemical shift (&) of a nucleus is determined by its shielding tensor (o), which
describes the modification of the external magnetic field by the local electronic environment.
The 195Pt chemical shift is particularly notable for its large range, which is primarily governed by
the paramagnetic contribution to the shielding tensor.

Shielding Tensor Components

The total shielding tensor (o) is a sum of three main components: the diamagnetic shielding
(odia), the paramagnetic shielding (opara), and the spin-orbit coupling contribution (cSO).
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» Diamagnetic Shielding (odia): This component arises from the induced circulation of
electrons in all orbitals, which creates a magnetic field that opposes the external field, thus
shielding the nucleus. For heavy nuclei like platinum, the diamagnetic contribution is
generally smaller than the paramagnetic one.

o Paramagnetic Shielding (opara): This is the dominant term for 1°>Pt and is responsible for
the vast chemical shift range.[5] It arises from the mixing of ground and excited electronic
states by the external magnetic field, which induces a magnetic field that adds to the external
field (deshielding). This effect is particularly pronounced in platinum due to the presence of
low-lying excited states involving the d-orbitals. The magnitude of the paramagnetic shielding
is inversely proportional to the energy difference between the involved orbitals.

e Spin-Orbit Coupling (6SO): Due to platinum's high atomic number, relativistic effects are
significant and must be considered for accurate theoretical predictions.[6][7] Spin-orbit
coupling, a relativistic effect, influences the energies of the molecular orbitals and contributes
significantly to the shielding tensor.[5][6][8] Theoretical calculations that neglect spin-orbit
coupling often fail to reproduce experimental 1°>Pt chemical shifts accurately.

The interplay of these shielding components dictates the final observed chemical shift. The
large deshielding effect of the paramagnetic term, modulated by relativistic spin-orbit coupling,
is the key to understanding the wide dispersion of 1°>Pt resonances.

Key Theoretical Contributions to 1°>*Pt Chemical Shift
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Diagram 1: Core components of the 195Pt nuclear shielding tensor.

Factors Influencing *°>Pt Chemical Shifts

The sensitive nature of the 1°5Pt nucleus to its electronic environment means that numerous
factors can cause significant changes in the observed chemical shift, often on the order of
hundreds of ppm.[1][2]

Oxidation State

The oxidation state of the platinum center has a profound effect on the chemical shift. Different
oxidation states (e.g., Pt(0), Pt(ll), Pt(IV)) occupy distinct regions of the 1°>Pt NMR spectrum.[9]
This allows for the straightforward identification of the platinum oxidation state in a sample.

Ligand Properties

The nature of the ligands coordinated to the platinum center is a primary determinant of the
chemical shift. This includes:

e Ligand Type: The type of donor atom (e.g., N, P, S, C, halogens) directly influences the
electronic structure of the complex and, consequently, the 1°>Pt chemical shift.[1][9]

e Trans Influence: The ligand trans to the observed nucleus has a significant electronic effect
that can be observed in the chemical shift.[2]

e Coordination Number and Geometry: The number of ligands and their spatial arrangement
(e.g., square planar, octahedral) alter the d-orbital splitting and thus the paramagnetic
shielding.[1][3]

Environmental Factors

o Solvent Effects: The solvent can influence the chemical shift through both implicit
(continuum) and explicit (direct coordination or hydrogen bonding) interactions.[10][11][12]
These interactions can alter the geometry and electronic structure of the platinum complex.

o Temperature: 1°>Pt chemical shifts can exhibit significant temperature dependence, which
arises from changes in molecular vibrations and, in some cases, dynamic equilibria.[13][14]
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e pH and lonic Strength: For aqueous solutions, pH and the presence of other ions can affect
the speciation of platinum complexes, leading to changes in the observed chemical shift.[15]

Factors Influencing °>Pt Chemical Shift
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Diagram 2: Intrinsic and extrinsic factors affecting 1°>Pt chemical shifts.

Quantitative Data Summary

The following tables summarize typical chemical shift ranges and the effects of various ligands

on the 125Pt chemical shift.

Table 1: Approximate 1°>Pt Chemical Shift Ranges by Oxidation State

Oxidation State Approximate Chemical Shift Range (ppm)
Pt(0) -4000 to -5500

Pt(I1) +500 to -6000

Pt(IV) +7500 to -1500
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Data compiled from multiple sources, including references[1][3][9]. The reference compound is
[PtCle]?~.

Table 2: Ligand-Induced Shifts in Pt(ll) Complexes

Ligand Series (X in trans-[PtX(Cl)(PEts)z]) Trend in Chemical Shift ()

Halogens I-<Br-<ClI-
Nitrogen Donors NHs < Pyridine
Phosphorus Donors PPhs < PEts

This table illustrates general trends. The exact chemical shift values depend on the specific
complex.

Experimental and Computational Protocols
Experimental Measurement of °>Pt NMR

Standard high-field NMR spectrometers are used for acquiring 1°>Pt NMR spectra. Due to the
low gyromagnetic ratio and medium receptivity of the 1°>Pt nucleus, a larger number of scans
may be required for samples with low concentrations.[2]

Typical Experimental Parameters:

o Spectrometer: Bruker HFX-90 or similar, operating at a nominal field strength of, for
example, 21.15 kG.[13]

o Reference Compound: Naz[PtCls] in D20 is the universally accepted standard, with its
resonance defined as 0 ppm.[1][3]

o Techniques: For liquid samples, standard pulse-acquire sequences are used. Proton
decoupling is often employed to simplify spectra and improve the signal-to-noise ratio.[15]
For solid-state NMR, techniques like Cross Polarization/Magic-Angle Spinning (CP/MAS)
and specialized pulse sequences such as D-HMQC and RESPDOR are used to overcome
large chemical shift anisotropy.[16][17][18]
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o Temperature Control: A calibrated variable temperature unit is crucial for studies investigating
temperature-dependent effects, with precision often to £0.2 K.[13]

Computational Prediction of *°>Pt Chemical Shifts

Theoretical calculations are essential for a detailed understanding and prediction of 1°>Pt
chemical shifts. Density Functional Theory (DFT) is the most common computational approach.
[6][19]

General Computational Workflow:

o Geometry Optimization: The first step is to obtain an accurate molecular geometry, typically
using a functional like B3LYP with an appropriate basis set (e.g., LANL2DZ for Pt and def2-
SVP for other atoms).[3][20] Solvent effects can be included at this stage using a continuum
model like the Polarizable Continuum Model (PCM).[3][19]

 NMR Shielding Calculation: Using the optimized geometry, the nuclear shielding tensor is
calculated. This requires methods that can handle relativistic effects.

o Relativistic Methods: The Zeroth-Order Regular Approximation (ZORA) or the Pauli
method are commonly used to incorporate relativistic effects.[5][6]

o Functional and Basis Set: Functionals like PBE or PBEO are often used for the shielding
calculation itself, in conjunction with specialized basis sets designed for NMR calculations
(e.g., NMR-DKH).[3][20] The Gauge-Including Atomic Orbital (GIAO) method is typically
employed to ensure gauge invariance.[19][21]

o Chemical Shift Calculation: The calculated absolute shielding value (ocalc) for the compound
of interest is then converted to a chemical shift (dpred) relative to the calculated shielding of
the reference compound (oref): dpred = oref - acalc

e Scaling: In some cases, a linear scaling model is applied to the calculated shielding
constants to improve agreement with experimental data. For example, a model of the form
dpred = a * gcalc + b can be developed by correlating calculated shieldings with
experimental shifts for a set of known compounds.[3]
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Workflow for Computational Prediction of 1°>Pt Chemical Shifts
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Diagram 3: A typical workflow for the DFT calculation of *°>Pt chemical shifts.

Conclusion

The theoretical basis for 1°>Pt chemical shifts is complex, rooted in the interplay between a
dominant paramagnetic shielding term and significant relativistic spin-orbit coupling effects.
This complexity gives rise to an exceptionally large and sensitive chemical shift range, making
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195pt NMR a powerful probe of the chemical environment around a platinum nucleus. Factors
such as oxidation state, ligand identity, coordination geometry, and solvent environment all
exert a strong influence on the observed chemical shift. Modern computational chemistry,
employing relativistic DFT methods, provides an indispensable tool for predicting and
interpreting these shifts, thereby aiding researchers in the fields of inorganic chemistry,
materials science, and drug development in the characterization and design of novel platinum-
based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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